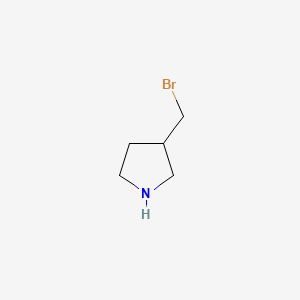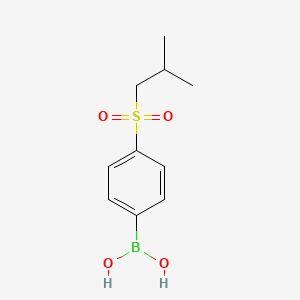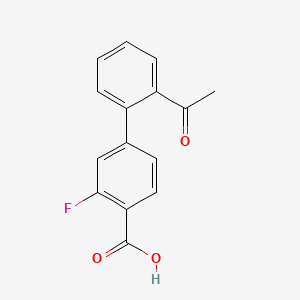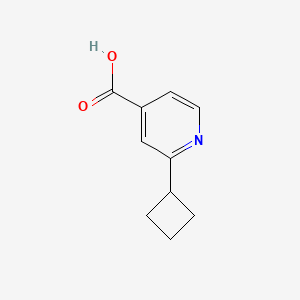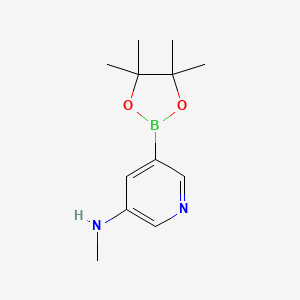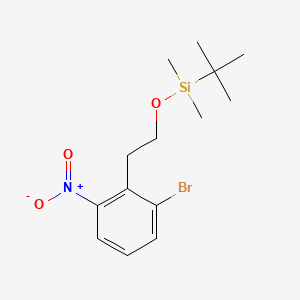
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C14H22BrNO3Si . It has a molecular weight of 360.32 g/mol . The IUPAC name for this compound is 2-(2-bromo-6-nitrophenyl)ethoxy-tert-butyl-dimethylsilane .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a computed topological polar surface area of 55 Ų and a complexity of 338 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .Scientific Research Applications
Organic Synthesis and Catalysis : The compound is used in the synthesis of specialized organic molecules. For instance, (Kanno et al., 1993) discussed the preparation of related compounds through lithiation and reaction processes, which are important in the development of new organic synthesis methods.
Material Science Applications : The bromination and functionalization of compounds like (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane are crucial in material science for creating new materials with specific properties. (Churakov et al., 1994) demonstrated the preparation and bromination of related compounds, highlighting the importance of these processes in material synthesis.
Pharmaceutical Chemistry : In pharmaceutical chemistry, the compound and its derivatives play a role in the development of new drugs and therapeutic agents. (Demircan, 2014) explored palladium-catalyzed cascade reactions involving similar compounds, a method that is significant for creating complex pharmaceutical molecules.
Chemical Analysis and Detection : The compound is also used in methods for detecting and analyzing other chemicals. (Mishra et al., 2001) described the use of bromination reactions for the chromatographic determination of bromide, illustrating the role of these compounds in analytical chemistry.
Environmental Applications : In environmental science, derivatives of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane are used for studying pollution and environmental contamination. (Kevekordes et al., 1996) researched the genotoxic activity of nitro musk compounds, which are related to the environmental impact of chemical pollutants.
properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)ethoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEQRGHOYGSUFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744298 |
Source


|
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane | |
CAS RN |
1227958-15-7 |
Source


|
| Record name | 1-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)
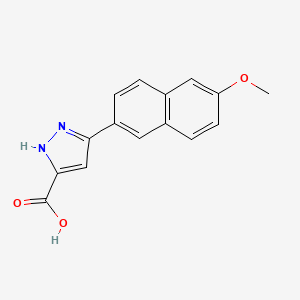
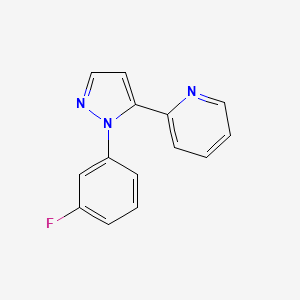
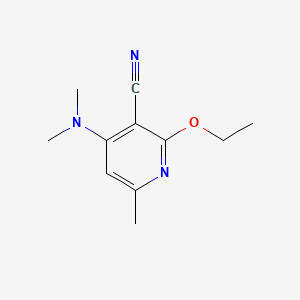
![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)


